molecular formula C13H15NO3S B8382831 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate

1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate

Cat. No. B8382831
M. Wt: 265.33 g/mol
InChI Key: VIKSKCIJBNEIKG-UHFFFAOYSA-N
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Patent
US07196098B2

Procedure details

Oxalyl chloride (1.5 ml, 0.017 mol) was added to a solution of oxothien-2-yl-acetic acid (2.24 g, 0,014 mol) and dimethylformamide (one drop) in 30 ml of chloroform (etanol free) at 01 C. The mixture was stirred and allowed to warm at room temperature. After one hour the solvent was evaporated. The residue was dissolved in chloroform and evaporated again. This procedure was repeated two times. The product obtained was disolved in CHCl3 (30 ml) and added to a suspension of 1.1 g (0,009 mols) of 4-hydroxy-1-azabicyclo[2.2.2]octane, 1.8 ml of triethylamine (0.013 mols), 0.6 g (0.9 mmols) of N-(methylpolystyrene)-4-(methylamino) pyridine at 70° C. The mixture was refluxed for 1 hour, cooled, filtered and washed with water. The title product was extracted with a solution of diluted HCl, washed with CHCl3, basified with K2CO3 and extracted again with CHCl3. After removal of the solvent 1.47 g (45%) of a solid was obtained. 1H-NMR (dmso): δ 2.0 (m, 6H), 2.9 (m, 6H), 7.35 (m, 1H), 8.05 (m, 1H), 8.3 (m, 1H).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-(methylpolystyrene)-4-(methylamino) pyridine
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[O:7]=[C:8]([C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)[C:9]([OH:11])=[O:10].O[C:18]12[CH2:25][CH2:24][N:21]([CH2:22][CH2:23]1)[CH2:20][CH2:19]2.C(N(CC)CC)C>CN(C)C=O.C(Cl)(Cl)Cl>[N:21]12[CH2:24][CH2:25][C:18]([O:10][C:9](=[O:11])[C:8](=[O:7])[C:12]3[S:13][CH:14]=[CH:15][CH:16]=3)([CH2:23][CH2:22]1)[CH2:19][CH2:20]2

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.24 g
Type
reactant
Smiles
O=C(C(=O)O)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
OC12CCN(CC1)CC2
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
N-(methylpolystyrene)-4-(methylamino) pyridine
Quantity
0.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After one hour the solvent was evaporated
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
evaporated again
CUSTOM
Type
CUSTOM
Details
The product obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The title product was extracted with a solution of diluted HCl
WASH
Type
WASH
Details
washed with CHCl3
EXTRACTION
Type
EXTRACTION
Details
extracted again with CHCl3
CUSTOM
Type
CUSTOM
Details
After removal of the solvent 1.47 g (45%) of a solid
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
N12CCC(CC1)(CC2)OC(C(C=2SC=CC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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